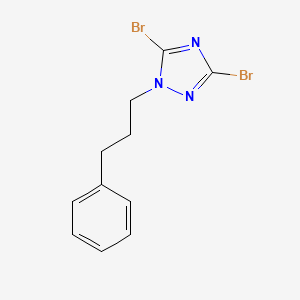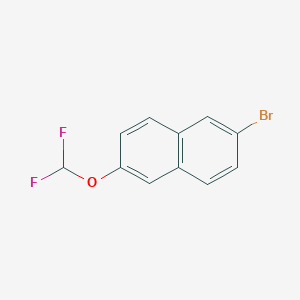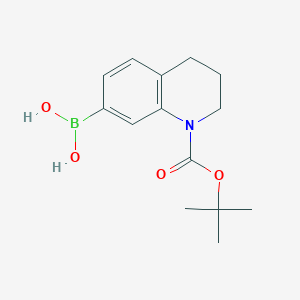
2-Benzyloxy-5-(trifluoromethoxy)benzene
Descripción general
Descripción
2-Benzyloxy-5-(trifluoromethoxy)benzene is a chemical compound with the CAS Number: 200956-91-8 . It has a molecular weight of 268.24 . The IUPAC name for this compound is 1-(benzyloxy)-4-(trifluoromethoxy)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure and formula.It should be stored at a temperature of 2-8°C . The shipping temperature is room temperature .
Mecanismo De Acción
The mechanism of action of 2-Benzyloxy-5-(trifluoromethoxy)benzene is not fully understood. However, it is believed that the compound acts by interfering with the activity of certain enzymes, such as choline esterase and monoamine oxidase. It is also believed that this compound may act as an inhibitor of certain receptors, such as muscarinic acetylcholine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the inhibition of certain enzymes and receptors. It is also believed that this compound may have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Benzyloxy-5-(trifluoromethoxy)benzene in laboratory experiments include its low cost, high solubility in organic solvents, and its availability in various forms, such as powder, solution, and solid. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
The potential future directions for the use of 2-Benzyloxy-5-(trifluoromethoxy)benzene include further investigation into its mechanism of action, its potential applications in drug development, and its potential therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans. Furthermore, further research is needed to explore the potential of this compound to be used as a drug delivery system for the delivery of therapeutic agents. Finally, further research is needed to explore the potential of this compound to be used in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds.
Aplicaciones Científicas De Investigación
2-Benzyloxy-5-(trifluoromethoxy)benzene has been studied for its potential applications in various scientific fields, including synthesis, drug development, and biochemistry. In synthesis, this compound has been used as an intermediate in the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. In drug development, this compound has been studied for its potential use as a drug delivery system for the delivery of therapeutic agents. In biochemistry, this compound has been used as a substrate for the detection of certain enzymes, such as choline esterase and monoamine oxidase.
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propiedades
IUPAC Name |
1-phenylmethoxy-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c15-14(16,17)19-13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBIMYYCJAYTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-1-[(2-nitrophenyl)methyl]piperazine](/img/structure/B6330539.png)
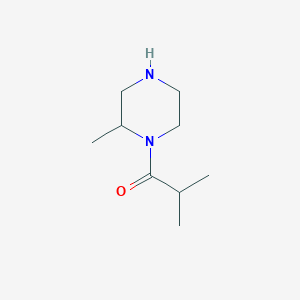

![{[4-(2-Methylpropyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B6330565.png)
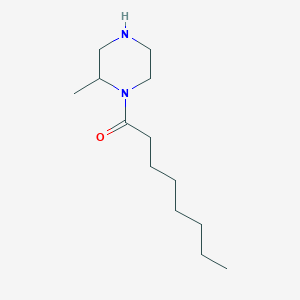
![2-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330574.png)
![3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B6330584.png)
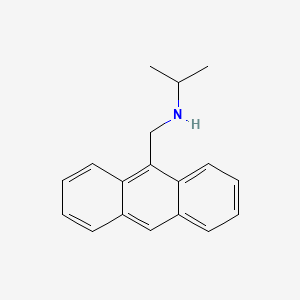
![2-[3-(Dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6330602.png)
